2-(4-(Methylthio)phenyl)thiazolidine

Catalog No.
S921921
CAS No.
1249943-47-2
M.F
C10H13NS2
M. Wt
211.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(Methylthio)phenyl)thiazolidine

CAS Number

1249943-47-2

Product Name

2-(4-(Methylthio)phenyl)thiazolidine

IUPAC Name

2-(4-methylsulfanylphenyl)-1,3-thiazolidine

Molecular Formula

C10H13NS2

Molecular Weight

211.4 g/mol

InChI

InChI=1S/C10H13NS2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3

InChI Key

BMGXOHKYNWJQRQ-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2NCCS2

Canonical SMILES

CSC1=CC=C(C=C1)C2NCCS2

2-(4-(Methylthio)phenyl)thiazolidine is a member of the thiazolidine family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a thiazolidine core substituted with a para-methylthio group on the phenyl ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Due to the limited information on 2-(4-(Methylthio)phenyl)thiazolidine, its mechanism of action remains unknown. However, research into other thiazolidine derivatives suggests potential for various biological activities, including antimicrobial and anti-inflammatory properties []. Further research is required to determine if 2-(4-(Methylthio)phenyl)thiazolidine exhibits similar mechanisms.

  • Potential as Anticholinesterase: A study investigated a derivative of 2-(4-(Methylthio)phenyl)thiazolidine, 2-(4-(methylthio)phenyl)-3-(3-(piperidin-1-yl)propyl)thiazolidin-4-one (DS12), for its effect on memory and Alzheimer's disease in rats Pubmed: . This research suggests that the core thiazolidine structure might hold promise for developing drugs targeting the cholinergic system, potentially offering benefits for memory and cognitive function.

  • Chemical Intermediate: 2-(4-(Methylthio)phenyl)thiazolidine might be a potential intermediate for synthesizing other bioactive molecules. Research on similar compounds with a thiazolidine ring system suggests their use in creating new drugs [various sources].

The chemical reactivity of 2-(4-(Methylthio)phenyl)thiazolidine includes:

  • Condensation Reactions: It can undergo condensation with carboxylic acids, forming thiazolidine derivatives, which may exhibit enhanced biological properties .
  • Nucleophilic Substitution: The thiazolidine nitrogen can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives .
  • Formation of Thiazolidinones: It can be converted to thiazolidinones through oxidation or cyclization reactions, which are significant in drug development .

2-(4-(Methylthio)phenyl)thiazolidine and its derivatives have demonstrated various biological activities, including:

  • Antimicrobial Properties: Compounds related to this structure have shown promising antimicrobial effects against a range of pathogens, including bacteria and fungi.
  • Antitumor Activity: Some derivatives exhibit cytotoxicity against cancer cell lines, indicating potential for anticancer therapies .
  • Enzyme Inhibition: Certain thiazolidine derivatives have been studied for their ability to inhibit specific enzymes, such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases .

Several methods have been developed for synthesizing 2-(4-(Methylthio)phenyl)thiazolidine:

  • One-Pot Synthesis: A method involving the condensation of 4-(methylthio)benzaldehyde with thioglycolic acid and an amine under solvent-free conditions has been reported, yielding high purity products .
  • Cyclization Reactions: The compound can be synthesized through cyclization reactions of suitable precursors, such as thioamides or isothiocyanates with aldehydes .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance reaction rates and yields in the synthesis of thiazolidines .

The applications of 2-(4-(Methylthio)phenyl)thiazolidine extend across various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
  • Agriculture: Potential use as a pesticide or fungicide due to its antimicrobial properties.
  • Chemical Research: Serves as a building block for synthesizing more complex organic compounds in medicinal chemistry.

Interaction studies involving 2-(4-(Methylthio)phenyl)thiazolidine have focused on its binding affinities with various biological targets:

  • Enzyme Inhibition Studies: Research indicates that certain derivatives can effectively inhibit enzymes like acetylcholinesterase, suggesting their utility in treating Alzheimer's disease .
  • Cell Viability Assays: Studies assessing cytotoxicity against different cancer cell lines provide insights into the compound's potential therapeutic effects .

Several compounds share structural similarities with 2-(4-(Methylthio)phenyl)thiazolidine. Here are some notable examples:

Compound NameStructureUnique Features
2-Thioxo-4-thiazolidinoneStructureContains a carbonyl group; exhibits strong antimicrobial activity.
3-ThiazolidinoneStructureExhibits different biological activities; often used in diabetes research.
4-ThiazolidinoneStructureKnown for its anti-inflammatory properties; structurally similar but lacks methylthio substitution.

These compounds demonstrate varying degrees of biological activity and reactivity, highlighting the unique properties of 2-(4-(Methylthio)phenyl)thiazolidine due to its specific substitutions.

XLogP3

2

Dates

Last modified: 08-16-2023

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